2-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
This compound is a benzamide derivative with a pyrazole and pyrazine group. Benzamide derivatives are a class of compounds that have been studied for their potential biological activities . Pyrazole and pyrazine are both heterocyclic aromatic organic compounds, which are often found in various pharmaceuticals .
Scientific Research Applications
Synthesis and Biological Activities of Pyrazoles
A Concise Review on the Synthesis of Pyrazole Heterocycles outlines the synthesis methodologies of pyrazole derivatives and their widespread biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The review emphasizes pyrazoles as pharmacophores and useful synthons in organic synthesis, highlighting their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Chemistry and Properties of Pyrazine Derivatives
Fascinating Variability in the Chemistry and Properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and Their Complexes discusses the chemistry of compounds containing pyrazine rings, summarizing their preparation, properties, and applications in spectroscopy, structures, and biological activities. This review suggests potential areas for future research on pyrazine analogues (Boča, Jameson, & Linert, 2011).
Heterocyclic Compounds in Anticancer Research
Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents Recent Updates
provides an overview of the synthesis of pyrazoline derivatives and their significance in anticancer research. It discusses the potential of pyrazoline-based compounds in developing new therapeutic agents against cancer, showcasing the heterocyclic compound's role in pharmaceutical chemistry (Ray et al., 2022).
Applications in Heterocyclic Synthesis
The Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a Privileged Scaffold in Synthesis of Heterocycles highlights the reactivity of a specific pyrazoline derivative, which serves as a building block for synthesizing various heterocyclic compounds. This review underscores the compound's utility in creating diverse heterocycles and potential dyes, indicating its versatility in organic synthesis (Gomaa & Ali, 2020).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interact with key proteins or enzymes within this bacterium to inhibit its growth .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic or replication pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that they may lead to the death or inhibition of this bacterium.
Properties
IUPAC Name |
2-chloro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-13-4-2-1-3-12(13)16(23)20-8-10-22-9-5-14(21-22)15-11-18-6-7-19-15/h1-7,9,11H,8,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINQULSTSNMVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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